molecular formula C19H17AuClP B173440 Chloro[diphenyl(o-tolyl)phosphine]gold(I) CAS No. 147454-49-7

Chloro[diphenyl(o-tolyl)phosphine]gold(I)

Cat. No.: B173440
CAS No.: 147454-49-7
M. Wt: 508.7 g/mol
InChI Key: AIYRJPLSTPNKEA-UHFFFAOYSA-M
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Description

Chloro[diphenyl(o-tolyl)phosphine]gold(I) is a complex organometallic compound that features a gold atom coordinated to a phosphane ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[diphenyl(o-tolyl)phosphine]gold(I) typically involves the reaction of gold chloride with (2-methylphenyl)-diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process can be summarized as follows:

  • Dissolve gold chloride in a suitable solvent such as dichloromethane.
  • Add (2-methylphenyl)-diphenylphosphane to the solution.
  • Stir the mixture at room temperature or slightly elevated temperatures.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of Chloro[diphenyl(o-tolyl)phosphine]gold(I) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro[diphenyl(o-tolyl)phosphine]gold(I) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form gold(III) complexes.

    Reduction: Reduction reactions can convert the gold center to a lower oxidation state.

    Substitution: Ligand substitution reactions can replace the phosphane ligand with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand exchange reactions typically involve the use of other phosphane ligands or nitrogen-based ligands.

Major Products Formed

    Oxidation: Gold(III) complexes with different ligands.

    Reduction: Gold(I) or gold(0) complexes.

    Substitution: New organometallic complexes with varied ligands.

Scientific Research Applications

Chloro[diphenyl(o-tolyl)phosphine]gold(I) has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties due to its ability to interact with biological molecules.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of Chloro[diphenyl(o-tolyl)phosphine]gold(I) involves its interaction with molecular targets such as enzymes and DNA. The gold center can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to the inhibition of enzyme activity or disruption of DNA function. These interactions are crucial for its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Chlorogold;(phenyl)-diphenylphosphane
  • Chlorogold;(2-methylphenyl)-triphenylphosphane
  • Chlorogold;(2-methylphenyl)-bis(diphenylphosphane)

Uniqueness

Chloro[diphenyl(o-tolyl)phosphine]gold(I) is unique due to the presence of the (2-methylphenyl) group, which imparts distinct steric and electronic properties. These properties influence its reactivity and stability, making it a valuable compound for specific applications in catalysis and materials science.

Properties

IUPAC Name

chlorogold;(2-methylphenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17P.Au.ClH/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18;;/h2-15H,1H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYRJPLSTPNKEA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590853
Record name Chlorogold--(2-methylphenyl)(diphenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147454-49-7
Record name Chlorogold--(2-methylphenyl)(diphenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro[diphenyl(o-tolyl)phosphine]gold(I)
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